molecular formula C18H23FN2O2S2 B2807887 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide CAS No. 946304-95-6

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide

Cat. No.: B2807887
CAS No.: 946304-95-6
M. Wt: 382.51
InChI Key: DNOVAOLGIBBPAS-UHFFFAOYSA-N
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Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide is a complex organic compound that features a combination of azepane, thiophene, and fluorobenzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Group: The thiophene group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Attachment of the Fluorobenzenesulfonamide Group: The final step involves the sulfonation of the fluorobenzene ring followed by the attachment of the azepane-thiophene intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azepane ring can be reduced under hydrogenation conditions.

    Substitution: The fluorobenzene ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the fluorobenzene ring.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced azepane derivatives.

    Substitution: Substituted fluorobenzene derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its azepane and thiophene groups. These interactions may modulate the activity of these targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide: Similar structure but with a piperidine ring instead of an azepane ring.

    N-(2-(morpholin-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide: Similar structure but with a morpholine ring instead of an azepane ring.

Uniqueness

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide is unique due to the presence of the azepane ring, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs with piperidine or morpholine rings.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2S2/c19-16-5-7-17(8-6-16)25(22,23)20-13-18(15-9-12-24-14-15)21-10-3-1-2-4-11-21/h5-9,12,14,18,20H,1-4,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOVAOLGIBBPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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